

"analytical methods for N-Benzoyl-3-hydroxy-DL-tyrosine quantification"

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Compound of Interest

Compound Name: *N-Benzoyl-3-hydroxy-DL-tyrosine*

CAS No.: 33515-36-5

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An Application Guide to the Quantitative Analysis of **N-Benzoyl-3-hydroxy-DL-tyrosine**

Introduction

N-Benzoyl-3-hydroxy-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzoyl group to its amino terminus and a hydroxyl group at the 3-position of the phenyl ring. As with many novel chemical entities in pharmaceutical research and development, establishing robust and reliable analytical methods for its quantification is a cornerstone of quality control, pharmacokinetic studies, and stability testing. The accuracy and precision of these methods are paramount to ensure data integrity throughout the drug development lifecycle.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to two primary analytical techniques for the quantification of **N-Benzoyl-3-hydroxy-DL-tyrosine**: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological

choices, provides detailed, step-by-step protocols, and outlines validation strategies in accordance with international guidelines.[1][2][3]

Physicochemical Rationale for Method Selection

The molecular structure of **N-Benzoyl-3-hydroxy-DL-tyrosine** features two key aromatic systems: the inherent phenol group of tyrosine and the attached benzoyl group. These moieties act as chromophores, making the molecule readily detectable by UV-Visible spectrophotometry.[4][5] The absorption maxima for tyrosine are typically around 275 nm, and the benzoyl group will contribute to the overall UV spectrum, justifying the use of HPLC-UV as a primary analytical method.[6] Furthermore, the presence of ionizable groups—a carboxylic acid and a phenolic hydroxyl—allows for effective separation using reversed-phase chromatography, where retention can be modulated by adjusting the mobile phase pH.[7][8]

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma or tissue), LC-MS/MS is the method of choice.[9] The molecule can be readily ionized using techniques like electrospray ionization (ESI), and its specific fragmentation pattern allows for highly selective detection using Multiple Reaction Monitoring (MRM), minimizing interference from matrix components.[10][11][12]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantification of **N-Benzoyl-3-hydroxy-DL-tyrosine** as a bulk drug substance, in pharmaceutical formulations, or for in-process control where analyte concentrations are relatively high.

Principle of the Method

The method employs reversed-phase HPLC to separate **N-Benzoyl-3-hydroxy-DL-tyrosine** from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of external standards of known concentration.[13][14]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
- Analytical balance, pH meter, volumetric flasks, and pipettes.
- HPLC-grade acetonitrile, methanol, and water.
- Phosphoric acid or trifluoroacetic acid (TFA).
- **N-Benzoyl-3-hydroxy-DL-tyrosine** reference standard.

2. Reagent Preparation

- Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in water. Filter through a 0.45 μm membrane filter and degas. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
- Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. Filter and degas.
- Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serially diluting the stock solution with the diluent.

3. Sample Preparation

- For Drug Substance: Prepare a solution of the test sample in the diluent at a concentration within the calibration range (e.g., 50 $\mu\text{g/mL}$).
- For Pharmaceutical Formulation (e.g., Tablet): Weigh and grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one average

tablet weight and transfer to a volumetric flask. Add diluent to ~70% of the volume, sonicate for 15 minutes to dissolve the active ingredient, dilute to volume, and mix well. Filter an aliquot through a 0.45 μm syringe filter before analysis.[14]

4. Chromatographic Conditions

| Parameter | Condition |
|----------------------|--|
| Column | C18, 4.6 x 150 mm, 3.5 μm |
| Mobile Phase | Gradient elution with A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or experimentally determined λ_{max}) |

| Injection Volume | 10 μL |

5. Data Analysis and Quantification

- Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r^2) should be >0.999 .
- Determine the concentration of the analyte in the prepared sample solution using the regression equation.

Workflow for HPLC-UV Analysis



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Caption: A streamlined workflow for the quantification of **N-Benzoyl-3-hydroxy-DL-tyrosine** using HPLC-UV.

Method Validation Summary

Any developed analytical method must be validated to ensure it is fit for its intended purpose. [2][3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][15]

| Validation Parameter | Typical Acceptance Criteria |
|-------------------------------|--|
| Specificity | Peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.99. |
| Linearity (r^2) | ≥ 0.999 over the specified range (e.g., 1-100 $\mu\text{g/mL}$). |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): $\leq 1.5\%$; Intermediate Precision (Inter-day): $\leq 2.0\%$. [1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 ; analyte can be quantified with acceptable accuracy and precision. |
| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate, column temperature). |

Method 2: Quantification by LC-MS/MS

This method is designed for applications requiring high sensitivity and selectivity, particularly for the quantification of **N-Benzoyl-3-hydroxy-DL-tyrosine** in complex biological matrices like plasma, urine, or tissue homogenates.

Principle of the Method

The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI) and the resulting precursor ion is isolated. This ion is then fragmented in a collision cell, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise and matrix interferences.^{[9][16][17]} The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.^[10]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

- LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid).
- **N-Benzoyl-3-hydroxy-DL-tyrosine** reference standard.
- Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆- or D₄-labeled analog).
- Equipment for sample preparation (e.g., centrifuge, evaporator, solid-phase extraction manifold).

2. Reagent Preparation

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a volatile modifier, making it ideal for MS applications).
- Standard and IS Stock Solutions: Prepare in methanol or acetonitrile.
- Calibration Standards: Prepare by spiking blank biological matrix with known concentrations of the analyte and a fixed concentration of the IS.

3. Sample Preparation (from Plasma) This protocol describes a common protein precipitation method, which is fast and effective for many applications.[\[10\]](#)[\[18\]](#) For cleaner extracts, solid-phase extraction (SPE) may be required.[\[19\]](#)[\[20\]](#)[\[21\]](#)

- To 100 μ L of plasma sample, standard, or blank, add 10 μ L of the IS working solution.
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[\[18\]](#)
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95% A: 5% B).

4. LC-MS/MS Conditions

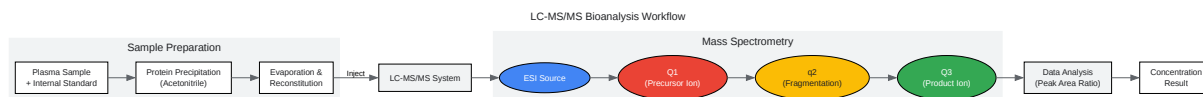
| Parameter | Condition |
|------------------|--|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | A rapid gradient, e.g., 5% to 95% B over 5 minutes, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (or Negative, to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. Example: Analyte Precursor Ion > Product Ion; IS Precursor Ion > Product Ion. |

| Collision Energy | To be optimized for each transition. |

5. Data Analysis and Quantification

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.
- Apply a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow for LC-MS/MS Analysis



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